molecular formula C22H17Br2N3O5 B11541908 2,4-Dibromo-6-[(E)-({2-[(furan-2-YL)formamido]acetamido}imino)methyl]phenyl 3-methylbenzoate

2,4-Dibromo-6-[(E)-({2-[(furan-2-YL)formamido]acetamido}imino)methyl]phenyl 3-methylbenzoate

Cat. No.: B11541908
M. Wt: 563.2 g/mol
InChI Key: SHLPJNBMHIRPLT-KBKYJPHKSA-N
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Description

2,4-Dibromo-6-[(E)-({2-[(furan-2-YL)formamido]acetamido}imino)methyl]phenyl 3-methylbenzoate is a complex organic compound characterized by its unique structure, which includes bromine atoms, a furan ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-6-[(E)-({2-[(furan-2-YL)formamido]acetamido}imino)methyl]phenyl 3-methylbenzoate typically involves a multi-step process:

    Bromination: The initial step involves the bromination of a suitable aromatic precursor to introduce bromine atoms at the 2 and 4 positions.

    Formylation: The next step is the formylation of the aromatic ring to introduce the formamido group.

    Amidation: This step involves the reaction of the formylated compound with furan-2-ylamine to form the formamido derivative.

    Esterification: The final step is the esterification of the compound with 3-methylbenzoic acid to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-6-[(E)-({2-[(furan-2-YL)formamido]acetamido}imino)methyl]phenyl 3-methylbenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The furan ring and other functional groups can undergo oxidation or reduction reactions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Products with different substituents replacing the bromine atoms.

    Oxidation: Oxidized derivatives of the furan ring or other functional groups.

    Reduction: Reduced forms of the compound, potentially altering the furan ring or other groups.

    Hydrolysis: 3-methylbenzoic acid and the corresponding alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or as probes for studying biological pathways.

Medicine

In medicinal chemistry, this compound might be investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which 2,4-Dibromo-6-[(E)-({2-[(furan-2-YL)formamido]acetamido}imino)methyl]phenyl 3-methylbenzoate exerts its effects would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2,4-Dibromo-6-[(E)-({2-[(furan-2-YL)formamido]acetamido}imino)methyl]phenyl 3-methylbenzoate is unique due to the presence of the furan ring and the specific arrangement of functional groups. This unique structure can impart distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C22H17Br2N3O5

Molecular Weight

563.2 g/mol

IUPAC Name

[2,4-dibromo-6-[(E)-[[2-(furan-2-carbonylamino)acetyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate

InChI

InChI=1S/C22H17Br2N3O5/c1-13-4-2-5-14(8-13)22(30)32-20-15(9-16(23)10-17(20)24)11-26-27-19(28)12-25-21(29)18-6-3-7-31-18/h2-11H,12H2,1H3,(H,25,29)(H,27,28)/b26-11+

InChI Key

SHLPJNBMHIRPLT-KBKYJPHKSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2Br)Br)/C=N/NC(=O)CNC(=O)C3=CC=CO3

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2Br)Br)C=NNC(=O)CNC(=O)C3=CC=CO3

Origin of Product

United States

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